2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-
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Overview
Description
2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro- is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro- can be achieved through several synthetic routes. One common method involves the reaction of aminobenzimidazoles with bifunctional synthetic equivalents . Another approach includes the construction of the pyrimidine structure through multicomponent reactions . These methods typically require specific reaction conditions, such as the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of polymer-bound bases as reusable catalysts has been explored for regioselective acylations and other reactions .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro- has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro- involves its interaction with specific molecular targets and pathways. It may act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine
- 1,3,4,6,7,8-Hexahydro-1-methyl-2H-pyrimido[1,2-a]pyrimidine
Uniqueness
2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro- is unique due to its specific structural features and the presence of a butyl group
Properties
CAS No. |
80509-86-0 |
---|---|
Molecular Formula |
C11H21N3 |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-butyl-2,3,4,6,7,8-hexahydropyrimido[1,2-a]pyrimidine |
InChI |
InChI=1S/C11H21N3/c1-2-3-7-13-9-5-10-14-8-4-6-12-11(13)14/h2-10H2,1H3 |
InChI Key |
HLLMKZXNMQWDJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCN2C1=NCCC2 |
Origin of Product |
United States |
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